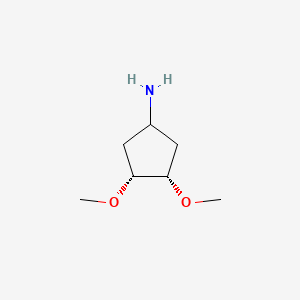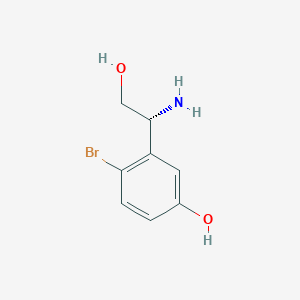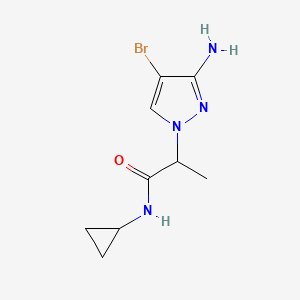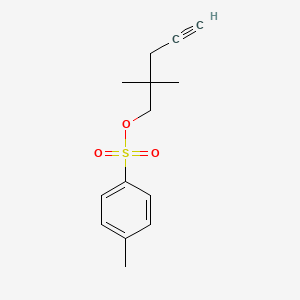
2,2-Dimethylpent-4-yn-1-yl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylpent-4-yn-1-yl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of alkynes and sulfonates. This compound is characterized by the presence of a triple bond between carbon atoms and a sulfonate group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpent-4-yn-1-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 2,2-Dimethylpent-4-yn-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2,2-Dimethylpent-4-yn-1-ol+4-methylbenzenesulfonyl chloride→2,2-Dimethylpent-4-yn-1-yl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and improving the yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethylpent-4-yn-1-yl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction Reactions: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts such as palladium on carbon or platinum oxide are employed in hydrogenation reactions.
Major Products
Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Aplicaciones Científicas De Investigación
2,2-Dimethylpent-4-yn-1-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylpent-4-yn-1-yl 4-methylbenzene-1-sulfonate involves its interaction with nucleophiles or electrophiles, depending on the type of reaction. The sulfonate group acts as a leaving group in substitution reactions, while the alkyne group can participate in addition or oxidation reactions. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethylpent-2-yn-1-ol: A similar compound with an alkyne group and a hydroxyl group.
2,3-Dimethylpent-1-en-4-yn-1-ylbenzene: Another alkyne compound with a benzene ring.
2,2-Dimethylbut-3-yn-1-yl: A related compound with a similar alkyne structure.
Uniqueness
2,2-Dimethylpent-4-yn-1-yl 4-methylbenzene-1-sulfonate is unique due to the presence of both an alkyne group and a sulfonate group, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of scientific research and industrial applications.
Propiedades
Fórmula molecular |
C14H18O3S |
|---|---|
Peso molecular |
266.36 g/mol |
Nombre IUPAC |
2,2-dimethylpent-4-ynyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H18O3S/c1-5-10-14(3,4)11-17-18(15,16)13-8-6-12(2)7-9-13/h1,6-9H,10-11H2,2-4H3 |
Clave InChI |
RCBBREPHSNQKET-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride](/img/structure/B13566202.png)
![1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile](/img/structure/B13566211.png)
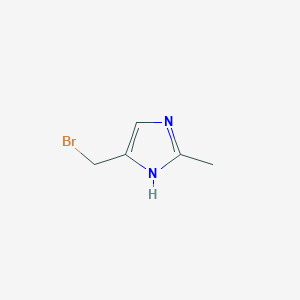
![1-{Pyrazolo[1,5-a]pyridin-3-yl}piperazine](/img/structure/B13566242.png)
![4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride](/img/structure/B13566246.png)
![3-Bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13566252.png)

